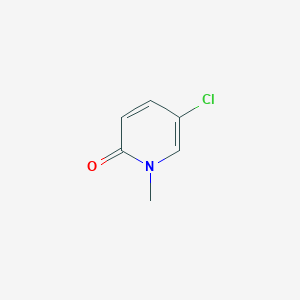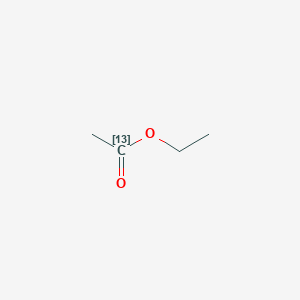
2,2,3,3-Tetrafluoropropyl acetate
Overview
Description
2,2,3,3-Tetrafluoropropyl acetate is an organic compound with the molecular formula C(_5)H(_6)F(_4)O(_2). It is characterized by the presence of four fluorine atoms attached to the propyl group, making it a fluorinated ester. This compound is known for its unique chemical properties, which are influenced by the presence of fluorine atoms, and it finds applications in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetrafluoropropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,3-tetrafluoropropanol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoropropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce 2,2,3,3-tetrafluoropropanol and acetic acid.
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)).
Major Products:
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl acetate is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Fluorinated esters like this compound are investigated for their potential use in drug development, particularly in enhancing the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, coatings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoropropyl acetate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms increases the compound’s lipophilicity and stability, which can influence its interaction with biological membranes and enzymes. In drug development, these properties can enhance the compound’s ability to penetrate cell membranes and improve its metabolic stability.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropanol: The alcohol counterpart of 2,2,3,3-tetrafluoropropyl acetate.
2,2,3,3-Tetrafluoropropyl chloride: A halogenated derivative used in organic synthesis.
2,2,3,3-Tetrafluoropropyl methyl ether: Another fluorinated ester with different applications.
Uniqueness: this compound is unique due to its ester functional group combined with multiple fluorine atoms, which imparts distinct chemical and physical properties. Compared to its alcohol and ether counterparts, the ester group provides different reactivity and solubility characteristics, making it suitable for specific applications in synthesis and industry.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and versatile applications
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-3(10)11-2-5(8,9)4(6)7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBSWBZFMFQJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520988 | |
| Record name | 2,2,3,3-Tetrafluoropropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-58-3 | |
| Record name | 1-Propanol, 2,2,3,3-tetrafluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetrafluoropropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



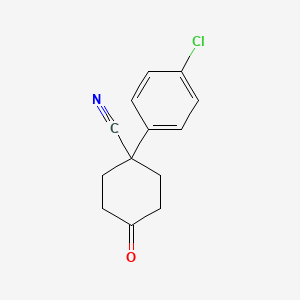

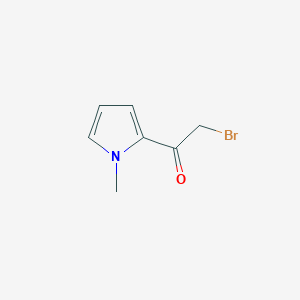
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)

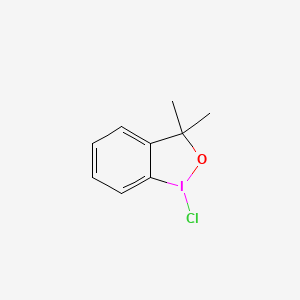
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)
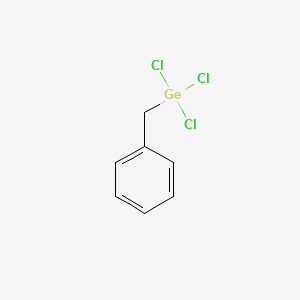

![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)

